molecular formula C22H19ClFN3O3 B11380820 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11380820
M. Wt: 427.9 g/mol
InChI Key: MIKXWPXDKBWDMZ-UHFFFAOYSA-N
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Description

5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole-based compound characterized by a fused benzene and imidazole core. Key structural features include:

  • A 2-chloro-4-fluorobenzyl ether substituent at the 4-position of the benzyloxy group.
  • A 3-methoxybenzyl group linked via an amino bridge to the benzimidazole core.
  • Molecular formula (estimated): C₂₂H₁₈ClFN₃O₃ (molecular weight ~427–430 g/mol).

Benzimidazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

5-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H19ClFN3O3/c1-29-21-8-13(11-25-16-5-6-18-19(10-16)27-22(28)26-18)2-7-20(21)30-12-14-3-4-15(24)9-17(14)23/h2-10,25H,11-12H2,1H3,(H2,26,27,28)

InChI Key

MIKXWPXDKBWDMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the chlorofluorobenzyl group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methoxybenzyl group: This can be done through an etherification reaction using 3-methoxybenzyl alcohol and a suitable activating agent like tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes within the cell.

Biological Activity

The compound 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈ClF N₃O₂
  • Molecular Weight : 360.8 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Boiling PointPredicted 683.1 °C
Density1.352 g/cm³
pKa2.82

Anticancer Activity

Research indicates that benzimidazole derivatives, including the compound , exhibit significant anticancer properties. A review of literature from 2012 to 2021 highlights the effectiveness of various benzimidazole compounds against multiple cancer cell lines.

Case Studies

  • Study on Antiproliferative Effects :
    • A study conducted on lung and breast cancer cell lines demonstrated that certain benzimidazole derivatives possess strong antiproliferative effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
  • Mechanism of Action :
    • The compound may act through inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival .

Antimicrobial Activity

Benzimidazole derivatives have shown promising results in antimicrobial assays against various bacterial strains.

Research Findings

  • In vitro studies revealed that compounds similar to the target compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives:

SubstituentEffect on Activity
Chlorine at position 2Enhances anticancer activity
Methoxy group at position 3Increases solubility and bioavailability
Benzyl ether linkageImproves binding affinity to targets

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Reported Biological Activities Evidence Source
Target Compound 4-[(2-Chloro-4-fluorobenzyl)oxy], 3-methoxy C₂₂H₁₈ClFN₃O₃* ~427–430 Hypothesized: Enhanced kinase inhibition, antimicrobial activity Inferred from analogs
5-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 4-[(4-Chlorobenzyl)oxy], 3-methoxy C₂₂H₂₀ClN₃O₃ 409.9 Anticancer (DNA synthesis interference)
5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-... 3-Chloro, 4-[(4-fluorobenzyl)oxy], 5-methoxy C₂₂H₁₉ClFN₃O₃ 427.86 Antitumor, antibacterial (kinase inhibition)
5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 2-[(2-Chlorobenzyl)oxy] C₂₁H₁₈ClN₃O₂ 379.84 Receptor modulation, enzyme inhibition
5-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 3-[(4-Chlorobenzyl)oxy] C₂₁H₁₈ClN₃O₂ 379.84 Antimicrobial, anticancer (DNA interaction)

*Estimated based on structural similarity.

Key Differences and Implications

A. Halogen Substitution Patterns
  • Target Compound : The 2-chloro-4-fluorobenzyl group introduces both steric bulk (due to chlorine at the 2-position) and electronic effects (fluorine’s electronegativity). This may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) while improving metabolic stability compared to 4-chlorobenzyl () or 3-chlorobenzyl () analogs .
B. Substituent Positioning
  • Methoxy Group at 3-Position : The 3-methoxy group in the target compound may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors, a feature shared with ’s analog but absent in ’s 5-methoxy derivative .

Physicochemical Properties

  • Molecular Weight : At ~427–430 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).

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